molecular formula C10H15N3O B1528636 2-Amino-3-(morpholinomethyl)pyridine CAS No. 1250814-06-2

2-Amino-3-(morpholinomethyl)pyridine

Cat. No. B1528636
M. Wt: 193.25 g/mol
InChI Key: INWBNLUHUZTJGP-UHFFFAOYSA-N
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Description

2-Amino-3-(morpholinomethyl)pyridine is a pyridine derivative with the CAS Number: 1250814-06-2. It has a molecular weight of 193.25 and its IUPAC name is 3-(4-morpholinylmethyl)-2-pyridinamine . It is a white to brown solid .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(morpholinomethyl)pyridine is 1S/C10H15N3O/c11-10-9 (2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2, (H2,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-3-(morpholinomethyl)pyridine is a white to brown solid . It has a molecular weight of 193.25 . The compound should be stored at +4C .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application: 2-Amino-3-(morpholinomethyl)pyridine is a chemical compound that has been studied for its potential anti-inflammatory effects . It is part of a larger class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
  • Methods of Application or Experimental Procedures: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
  • Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Drug Discovery

  • Summary of the Application: 2-Aminopyridine, a class of compounds to which 2-Amino-3-(morpholinomethyl)pyridine belongs, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
  • Methods of Application or Experimental Procedures: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
  • Results or Outcomes: This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .

Safety And Hazards

The safety information available indicates that 2-Amino-3-(morpholinomethyl)pyridine may form combustible dust concentrations in air. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10-9(2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWBNLUHUZTJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(morpholinomethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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